molecular formula C9H13BrN2O2 B2394451 ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1692301-66-8

ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2394451
CAS No.: 1692301-66-8
M. Wt: 261.119
InChI Key: KOHVTJYGEWTSRY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and are widely used in various sectors, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the isopropyl group, making it less hydrophobic.

    4-Bromo-1H-pyrazole: A simpler structure without the ethyl carboxylate group.

    1-Isopropyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity.

Uniqueness

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVTJYGEWTSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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